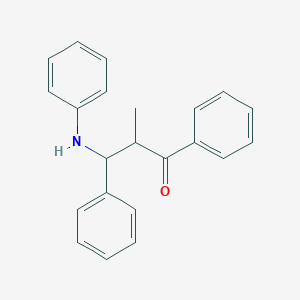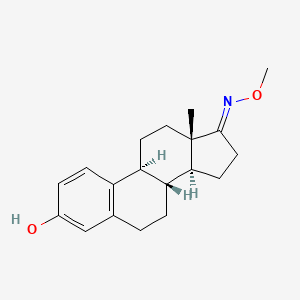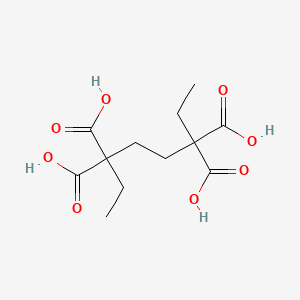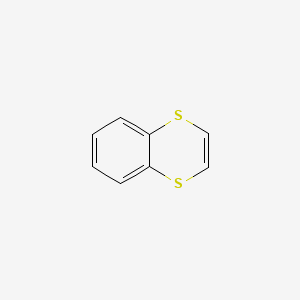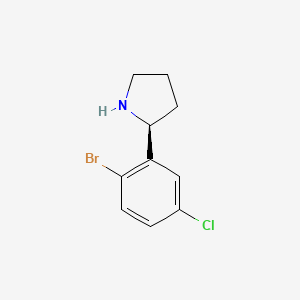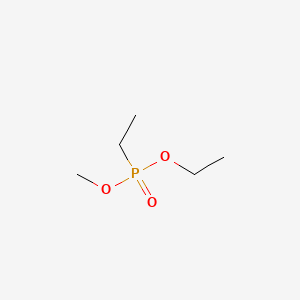
Ethyl methyl ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl ethylphosphonate: is an organophosphorus compound with the molecular formula C5H13O3P It is a derivative of phosphonic acid, where one of the hydrogen atoms is replaced by an ethyl group and another by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl methyl ethylphosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction , where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of triethyl phosphite with methyl iodide under controlled conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis . This method accelerates the reaction process and improves yield. The reaction typically occurs in the presence of a catalyst, such as palladium or copper , and under specific temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl methyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Ethyl methyl ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a in various biochemical assays.
Medicine: Research is ongoing to explore its potential as an and agent.
Industry: It is used in the production of flame retardants and plasticizers .
Mécanisme D'action
The mechanism of action of ethyl methyl ethylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Methylphosphonic acid
Comparison: Ethyl methyl ethylphosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical propertiesMethylphosphonic acid, on the other hand, lacks the ethyl and methyl groups, making it less versatile in certain chemical reactions .
Propriétés
Numéro CAS |
5301-65-5 |
|---|---|
Formule moléculaire |
C5H13O3P |
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
1-[ethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H13O3P/c1-4-8-9(6,5-2)7-3/h4-5H2,1-3H3 |
Clé InChI |
GYWPLJQMSDXQDK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


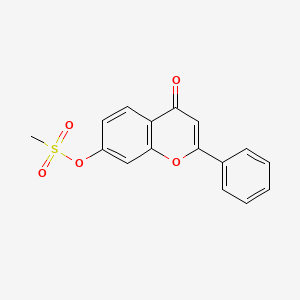
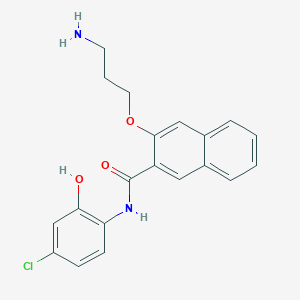
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
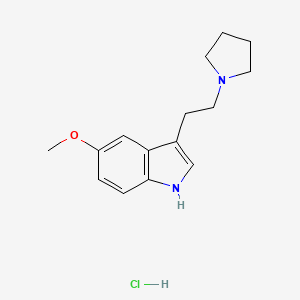
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)

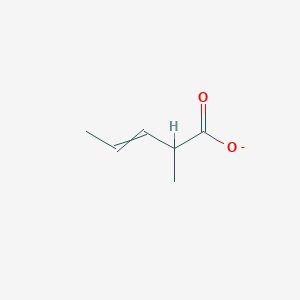
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
